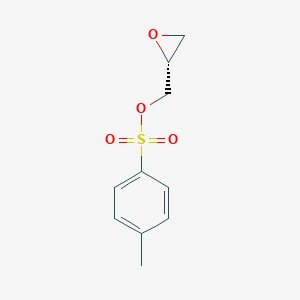

(2R)-(-)-Glycidyl tosylate

Description

The exact mass of the compound (R)-Glycidyl tosylate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Toluene - Tosyl Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2R)-oxiran-2-yl]methyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4S/c1-8-2-4-10(5-3-8)15(11,12)14-7-9-6-13-9/h2-5,9H,6-7H2,1H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOQXXYIGRPAZJC-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00150574 | |

| Record name | Oxiranemethanol, 4-methylbenzenesulfonate, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00150574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113826-06-5 | |

| Record name | (R)-Glycidyl tosylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113826-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycidyl tosylate, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113826065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxiranemethanol, 4-methylbenzenesulfonate, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00150574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCIDYL TOSYLATE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62V982IWII | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (2R)-(-)-Glycidyl Tosylate: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

(2R)-(-)-Glycidyl tosylate is a chiral trifunctional electrophile of significant interest in the synthesis of complex organic molecules, particularly in the field of drug development. Its unique structure, incorporating both a reactive epoxide ring and an excellent tosylate leaving group, allows for sequential and regioselective reactions with a variety of nucleophiles. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and application, and an analysis of its chemical reactivity.

Core Physical and Chemical Properties

This compound is a white to off-white crystalline powder at room temperature.[1] A summary of its key physical and chemical properties is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₂O₄S | [1] |

| Molecular Weight | 228.26 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 45-48 °C | [1] |

| Boiling Point | 370.5 °C at 760 mmHg | |

| Density | 1.31 g/cm³ | |

| Optical Rotation | [α]²⁰/D = -18 ± 1º (c=2.75 in CHCl₃) | [1] |

| Solubility | Soluble in dioxane (50 mg/mL), decomposes in water. | |

| Storage Temperature | 2-8 °C | [1] |

Spectroscopic Data

While detailed spectral data with full assignments can be found in specialized databases and literature, a summary of expected spectroscopic features is provided below.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the tosyl group, the methyl group of the tosyl group, and the protons of the glycidyl moiety.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the carbons of the tosyl group and the three carbons of the glycidyl unit.

FT-IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the sulfonyl group (S=O stretching), the aromatic ring (C=C stretching), and the epoxide ring (C-O stretching).

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns resulting from the loss of the tosyl group or cleavage of the epoxide ring.

Chemical Reactivity and Stability

The reactivity of this compound is dominated by the presence of two key functional groups: the epoxide and the tosylate. The tosylate group is an excellent leaving group, making the primary carbon to which it is attached highly susceptible to nucleophilic attack via an Sₙ2 mechanism.

The epoxide ring can also be opened by nucleophiles. The regioselectivity of this ring-opening is dependent on the reaction conditions:

-

Under basic or neutral conditions: Nucleophilic attack occurs preferentially at the less sterically hindered terminal carbon of the epoxide (C3), following an Sₙ2 pathway.

-

Under acidic conditions: The epoxide oxygen is first protonated, and the subsequent nucleophilic attack occurs at the more substituted secondary carbon (C2), which can better stabilize the partial positive charge that develops in the transition state. This proceeds with significant Sₙ1 character.

This compound is stable under recommended storage conditions (2-8 °C) in a dry environment. It is sensitive to moisture and will decompose in water. It is also incompatible with strong oxidizing agents and strong bases.

Experimental Protocols

Synthesis of this compound from (R)-Glycidol

This protocol describes the tosylation of (R)-glycidol to yield this compound.

Caption: Synthetic workflow for this compound.

Procedure:

-

Dissolve (R)-glycidol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.

-

Add pyridine (as a base to neutralize the HCl byproduct) to the solution.

-

Slowly add a solution of p-toluenesulfonyl chloride in anhydrous dichloromethane to the reaction mixture dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with dilute HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

Synthesis of 1-O-hexadecyl-sn-glycerol 3-O-p-toluenesulfonate

This protocol details the reaction of this compound with 1-hexadecanol.

Caption: Synthesis of a glycerophospholipid precursor.

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve this compound and 1-hexadecanol in an anhydrous solvent such as dichloromethane.

-

Add a catalytic amount of boron trifluoride etherate to the solution.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography.

-

Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting residue by flash column chromatography to yield the desired product.

Applications in Drug Development and Organic Synthesis

This compound serves as a versatile chiral building block in the synthesis of a wide range of biologically active molecules. Its ability to introduce a chiral glyceryl backbone is particularly valuable in the preparation of:

-

Glycerophospholipids: As demonstrated in the experimental protocol, it is a key intermediate in the synthesis of glycerophospholipid analogues, which are important components of cell membranes and are involved in cellular signaling.

-

Beta-blockers: The chiral glycidol moiety is a common structural feature in many beta-adrenergic blocking agents used to treat cardiovascular diseases.

-

Antiviral and Anticancer Agents: The stereospecific introduction of the glyceryl unit is crucial for the biological activity of certain antiviral and anticancer nucleoside and non-nucleoside analogues.

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a substance that may cause an allergic skin reaction, causes serious eye damage, is suspected of causing genetic defects, and may cause cancer. It is also toxic to aquatic life with long-lasting effects. Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound. For detailed safety information, consult the material safety data sheet (MSDS).

Conclusion

This compound is a valuable and versatile chiral intermediate for organic synthesis, particularly in the development of new therapeutic agents. Its well-defined physical and chemical properties, combined with its predictable reactivity, make it an essential tool for chemists. Proper handling and adherence to safety protocols are crucial when working with this compound. This guide provides a foundational understanding for researchers and professionals working with this important chemical entity.

References

A Technical Guide to (2R)-(-)-Glycidyl Tosylate: A Chiral Building Block for Drug Development

(2R)-(-)-Glycidyl tosylate , a chiral epoxide, is a pivotal intermediate in the stereoselective synthesis of a wide array of pharmaceutical compounds. Its high reactivity and well-defined stereochemistry make it an invaluable tool for researchers and drug development professionals aiming to construct complex, enantiomerically pure molecules. This technical guide provides an in-depth overview of its chemical properties, applications, and the biological pathways of the molecules it helps create.

Core Chemical and Physical Properties

This compound, also known as (R)-(-)-Glycidyl p-toluenesulfonate, is a white to off-white crystalline powder. Its fundamental properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 113826-06-5 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₂O₄S | [1][2][3][4] |

| Molecular Weight | 228.26 g/mol | [1][2][3][4] |

| Melting Point | 45-49 °C | [1] |

| Purity | ≥98% | [2][3] |

| Storage Temperature | 2-8°C | [3][4] |

| Synonyms | (R)-(-)-Glycidyl p-toluenesulfonate, (R)-(-)-Oxirane-2-methanol p-toluenesulfonate | [2][3] |

The Synthetic Utility of a Chiral Epoxide

The synthetic power of this compound lies in its structure: a strained three-membered epoxide ring and an excellent leaving group, the tosylate anion. This combination facilitates regioselective and stereospecific ring-opening reactions with a variety of nucleophiles. The tosylate group enhances the electrophilicity of the terminal carbon of the epoxide, making it susceptible to nucleophilic attack. This reaction proceeds with inversion of configuration, allowing for precise control of stereochemistry in the final product.

This versatile building block is instrumental in the synthesis of:

-

Beta-blockers : Specifically, the (S)-enantiomers which possess the desired therapeutic activity.

-

Antiviral Nucleoside Analogs : By creating the chiral side chains necessary for their function.

-

Kinase Inhibitors : Forming the chiral backbone of these targeted cancer therapies.

-

Chiral Amines : Which are crucial components in many active pharmaceutical ingredients.

Below is a generalized workflow for the utilization of a chiral glycidyl derivative in the synthesis of a beta-blocker.

Caption: General synthetic workflow for a beta-blocker.

Experimental Protocol: Synthesis of (S)-(-)-Propranolol

The synthesis of the beta-blocker (S)-(-)-Propranolol serves as a prime example of the utility of chiral glycidyl derivatives. While direct use of this compound is one route, a common industrial approach involves the kinetic resolution of a racemic glycidyl ether intermediate, which is conceptually similar and highlights the importance of this chiral synthon.

Objective: To synthesize (S)-(-)-Propranolol via the ring-opening of a chiral glycidyl ether with isopropylamine.

Materials:

-

1-Naphthol

-

Epichlorohydrin

-

Potassium hydroxide (KOH)

-

Dimethyl sulfoxide (DMSO)

-

Isopropylamine

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

L-(+)-Tartaric acid

-

Dichloromethane

-

Sodium hydroxide solution (10%)

-

Sodium sulfate

Procedure:

-

Synthesis of Racemic α-Naphthyl Glycidyl Ether :

-

To a solution of 1-naphthol (7.2 g, 0.05 mol) in DMSO (20 ml), add powdered KOH (5 g).

-

Stir the mixture for 30 minutes at room temperature.

-

Slowly add epichlorohydrin (12 ml, 0.15 mol) over 45 minutes and continue stirring at room temperature for 6 hours.

-

Quench the reaction with water (50 ml) and extract with chloroform (2 x 75 ml).

-

Wash the combined organic layers with sodium hydroxide solution and then water, and dry over sodium sulfate to yield α-naphthyl glycidyl ether.[5]

-

-

Kinetic Resolution and Ring-Opening to form (S)-(-)-Propranolol :

-

Prepare a solution of the α-naphthyl glycidyl ether (1.6 g, 8 mmol), L-(+)-tartaric acid (1.2 g, 8 mmol), and Zn(NO₃)₂·6H₂O (2.37 g, 4 mmol) in DMSO (20 ml).

-

Stir this mixture for 15 minutes.

-

Add isopropylamine (1.2 ml, 16 mmol) and stir at ambient temperature for 24 hours.[5]

-

Cool the reaction mixture and filter the solid.

-

Wash the solid with dichloromethane, then treat with 10% aqueous sodium hydroxide solution, and extract with dichloromethane.

-

Wash the combined organic layers with water and dry over sodium sulfate.

-

Removal of the solvent yields (S)-(-)-Propranolol.[5]

-

Signaling Pathways of Resulting Drug Classes

This compound is a precursor to molecules that modulate critical biological signaling pathways. Understanding these pathways is essential for drug development professionals.

Beta-Adrenergic Signaling Pathway

Beta-blockers, like (S)-Propranolol, are antagonists of beta-adrenergic receptors. These receptors are G-protein coupled receptors that, upon activation by catecholamines (epinephrine and norepinephrine), initiate a signaling cascade.

Caption: Beta-adrenergic signaling and the action of beta-blockers.

The binding of catecholamines to the β-AR activates the Gαs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[6] cAMP then activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets that result in increased heart rate and contractility.[6] Beta-blockers competitively inhibit the binding of catecholamines to the β-AR, thereby dampening this signaling cascade and reducing cardiac workload.

Antiviral Nucleoside Analog Mechanism

This compound is used to synthesize the chiral components of nucleoside analogs, which are potent antiviral agents. These drugs function by targeting viral polymerases.

Caption: Mechanism of action for antiviral nucleoside analogs.

Once inside a host cell, the nucleoside analog is phosphorylated by host and/or viral kinases to its active triphosphate form.[1] This activated form mimics natural nucleotides and is incorporated by viral polymerases into the growing viral DNA or RNA strand.[7] However, the analog lacks the necessary 3'-hydroxyl group, leading to the termination of the nucleic acid chain and halting viral replication.[8]

Kinase Inhibitor Signaling

In cancer, many signaling pathways that control cell growth, proliferation, and survival are driven by protein kinases. This compound can be used to synthesize chiral kinase inhibitors that target these dysregulated pathways.

Caption: Mechanism of action for receptor tyrosine kinase inhibitors.

Many kinase inhibitors are designed to compete with ATP for the binding site on the kinase.[4] By occupying this site, the inhibitor prevents the phosphorylation of downstream substrate proteins, thereby blocking the signal transduction cascade that drives oncogenic processes like cell proliferation and survival.[4]

References

- 1. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. JCI - Targeting cancer with kinase inhibitors [jci.org]

- 4. researchgate.net [researchgate.net]

- 5. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. Nucleoside analogue - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

A Comprehensive Technical Guide to the Synthesis and Purification of (2R)-(-)-Glycid

yl Tosylate

For Researchers, Scientists, and Drug Development Professionals

(2R)-(-)-Glycidyl tosylate is a critical chiral building block in the synthesis of a wide array of pharmaceutical compounds and other complex organic molecules. Its epoxide ring, activated by the electron-withdrawing tosylate group, is highly susceptible to nucleophilic attack, enabling the stereospecific introduction of various functionalities. This guide provides an in-depth overview of the prevalent synthetic and purification methodologies for this compound, complete with experimental protocols, comparative data, and visual representations of the chemical pathways.

Synthesis Methodologies

The synthesis of this compound is primarily achieved through two main routes: the tosylation of (R)-glycidol and the cyclization-tosylation of a C3 chiral precursor, typically (R)- or (S)-3-chloro-1,2-propanediol.

Method 1: Tosylation of (R)-Glycidol

This is a direct and widely used method that involves the reaction of enantiomerically pure (R)-glycidol with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The base serves to deprotonate the hydroxyl group of glycidol, forming an alkoxide that then acts as a nucleophile, attacking the sulfonyl chloride.

Reaction Scheme:

(R)-Glycidol + p-Toluenesulfonyl Chloride --(Base)--> this compound

A variety of bases and solvent systems can be employed to optimize yield and purity, with common choices including triethylamine or pyridine in aprotic solvents like dichloromethane or toluene.[1][2]

Method 2: From 3-Chloro-1,2-propanediol

An alternative strategy involves a one-pot or two-step process starting from either (R)- or (S)-3-chloro-1,2-propanediol.[3][4] The first step is an intramolecular cyclization to form the corresponding glycidol, which is then tosylated in situ or in a subsequent step. This method can be advantageous as 3-chloro-1,2-propanediol derivatives can be more stable and less prone to dimerization than glycidol itself.[5]

Reaction Scheme:

(S)-3-Chloro-1,2-propanediol --(Base)--> (R)-Glycidol --(TsCl, Base)--> this compound

Quantitative Data Summary

The following table summarizes the quantitative data from various reported synthetic methods for this compound, allowing for easy comparison of their efficiencies.

| Starting Material | Method Highlights | Yield (%) | Chemical Purity (%) | Optical Purity (% ee) | Reference |

| (R)-Glycidol | Two-phase solvent system (toluene/water) with NaOH and N,N-dimethylaminopyridine. | 78 | 99.9 | 99.6 | [5] |

| (S)-3-Chloro-1,2-propanediol | One-pot reaction with potassium phosphate tribasic for cyclization, followed by tosylation with TsCl and triethylamine. | 82.3 | 99.8 | 99.4 | [3] |

| (R)-(-)-3-chloro-1,2-propanediol | Cyclization to (S)-(+)-glycidol followed by esterification with p-toluenesulfonyl chloride. | 73 | Not Specified | Not Specified | [4] |

Experimental Protocols

Protocol 1: Synthesis from (R)-Glycidol

This protocol is adapted from a procedure utilizing a two-phase system which often results in high purity and yield.[5]

Materials:

-

(R)-Glycidol (optical purity: 99.4% ee)

-

p-Toluenesulfonyl chloride (TsCl)

-

Sodium hydroxide (NaOH), 24% aqueous solution

-

N,N-Dimethylaminopyridine (DMAP)

-

Toluene

-

Water

Procedure:

-

To a solution of 6.7 g of (R)-glycidol (0.09 mol) and 50 ml of water, add 0.17 g of N,N-dimethylaminopyridine (0.0014 mol) and 17.2 g of p-toluenesulfonyl chloride (0.09 mol) in 50 ml of toluene.

-

Cool the mixture to 0-5 °C with stirring.

-

Add 18.1 g of 24% sodium hydroxide (0.11 mol) to the solution while maintaining the temperature at 0-5 °C.

-

Stir the solution for one hour at this temperature.

-

After the reaction is complete, separate the organic layer using a separating funnel.

-

The crude product in the organic layer can be further purified by recrystallization.

Protocol 2: Synthesis from (S)-3-Chloro-1,2-propanediol

This one-pot protocol is advantageous for its operational simplicity.[3]

Materials:

-

(S)-3-Chloro-1,2-propanediol (99.4% ee)

-

Potassium phosphate tribasic (K₃PO₄)

-

Methylene chloride (CH₂Cl₂)

-

Triethylamine (Et₃N)

-

4-(Dimethylamino)pyridine (DMAP)

-

p-Toluenesulfonyl chloride (TsCl)

-

5% Aqueous potassium carbonate solution

-

1N Aqueous hydrogen chloride solution

-

Water

Procedure:

-

To 1.2 L of a methylene chloride solution of (S)-3-chloro-1,2-propanediol (200 g, 99.4% ee), add 499 g of potassium phosphate tribasic.

-

Reflux the obtained solution under stirring for 3 hours.

-

Cool the resulting solution to 0 °C.

-

Add 201 g of triethylamine, 4 g of 4-(dimethylamino)pyridine, and tosyl chloride (added in 5 portions of 69 g each).

-

Stir the mixture for an additional hour at room temperature.

-

Wash the reaction mixture successively with 2.2 L of 5% aqueous potassium carbonate solution, 2 L of 1N aqueous hydrogen chloride solution, and 1 L of water.

-

The organic layer containing the product is then concentrated, and the product can be purified by recrystallization.

Purification

The primary methods for the purification of this compound are recrystallization and column chromatography.

-

Recrystallization: This is a common and effective method for purifying the solid product. The choice of solvent is crucial and is often an ether/hexane mixture.[6]

-

Column Chromatography: For removal of closely related impurities, silica gel column chromatography can be employed.[7] A typical eluent system is a mixture of hexanes and ethyl acetate.[7] The progress of the purification can be monitored by Thin Layer Chromatography (TLC).[7]

Characterization Data

The identity and purity of this compound are confirmed by various analytical techniques.

| Property | Value | Reference |

| Appearance | White to off-white crystalline powder | [8] |

| Molecular Formula | C₁₀H₁₂O₄S | [9][10] |

| Molecular Weight | 228.26 g/mol | [9][10] |

| Melting Point | 46-49 °C | [9][11] |

| Optical Rotation | [α]D²⁰ = -18 ± 1º (c=2.75 in CHCl₃) | [8] |

| Storage Temperature | 2-8 °C | [9][10] |

Visualizing the Synthesis and Purification

To further clarify the processes described, the following diagrams illustrate the synthesis pathways and a general purification workflow.

Caption: Synthesis of this compound from (R)-Glycidol.

Caption: Synthesis via cyclization of (S)-3-Chloro-1,2-propanediol.

Caption: General purification workflow for this compound.

References

- 1. prepchem.com [prepchem.com]

- 2. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US20070265458A1 - Process for the Preparation of Glycidyl Derivatives - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. US5965753A - Process for preparation of glycidyl sulfonate derivative - Google Patents [patents.google.com]

- 6. jchemlett.com [jchemlett.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. chemimpex.com [chemimpex.com]

- 9. This compound 98 113826-06-5 [sigmaaldrich.com]

- 10. (2R)-(−)-Glycidyl tosylate (98%) - Amerigo Scientific [amerigoscientific.com]

- 11. This compound 98 113826-06-5 [sigmaaldrich.com]

Spectroscopic Data of (2R)-(-)-Glycidyl Tosylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (2R)-(-)-Glycidyl tosylate (CAS No. 113826-06-5), a crucial chiral building block in synthetic organic chemistry and pharmaceutical development. The document presents available and predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols.

Spectroscopic Data

The following tables summarize the quantitative data from various spectroscopic techniques for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data for this compound in CDCl₃

| Assignment | Chemical Shift (δ, ppm) |

| Ar-H (ortho to SO₂) | 7.80 |

| Ar-H (meta to SO₂) | 7.36 |

| O-CH ₂ | 4.27 |

| O-CH ₂ | 3.94 |

| CH (oxirane) | 3.19 |

| CH ₂ (oxirane) | 2.81 |

| CH ₂ (oxirane) | 2.59 |

| Ar-CH ₃ | 2.45 |

Table 2: Predicted 13C NMR Spectroscopic Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C =O (ester) | Not Applicable |

| Ar-C (quaternary, attached to S) | 145 |

| Ar-C (quaternary, attached to CH₃) | 133 |

| Ar-C H (ortho to SO₂) | 130 |

| Ar-C H (meta to SO₂) | 128 |

| O-C H₂ | 70 |

| C H (oxirane) | 50 |

| C H₂ (oxirane) | 45 |

| Ar-C H₃ | 22 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| C-H stretch (aromatic) | 3100-3000 |

| C-H stretch (aliphatic) | 3000-2850 |

| C=O stretch (sulfonyl) | 1370-1350 (asymmetric), 1180-1160 (symmetric) |

| C-O stretch (ether and ester) | 1250-1000 |

| C=C stretch (aromatic) | 1600-1450 |

| Oxirane C-H stretch | ~3050 |

| Oxirane ring vibrations | ~1250, 950-810, 840-750 |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion (m/z) | Proposed Structure/Fragment Lost |

| 228 | [M]⁺ (Molecular Ion) |

| 172 | [M - C₃H₄O]⁺ |

| 155 | [CH₃C₆H₄SO₂]⁺ (Tosyl group) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 73 | [C₃H₅O₂]⁺ |

| 57 | [C₃H₅O]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (approximately 5-10 mg) is dissolved in deuterated chloroform (CDCl₃, 0.5-0.7 mL) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The 1H and 13C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer at room temperature. For 1H NMR, the data is typically acquired over a spectral width of 0-10 ppm. For 13C NMR, a spectral width of 0-220 ppm is generally used with proton decoupling.

Infrared (IR) Spectroscopy

The IR spectrum of this compound can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly onto the ATR crystal. The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral analysis is performed using a mass spectrometer with an electrospray ionization (ESI) or electron ionization (EI) source. For ESI, the sample is dissolved in a suitable solvent such as acetonitrile or methanol at a concentration of approximately 1 µg/mL and introduced into the ion source. For EI, a small amount of the sample is introduced directly into the ion source, where it is vaporized and ionized by a beam of electrons. The mass spectrum is recorded over a mass-to-charge (m/z) range of 50-500.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

A Technical Guide to Enantiomerically Pure Glycidyl Tosylate for Researchers and Drug Development Professionals

Introduction:

Enantiomerically pure glycidyl tosylates, (R)-(-)-Glycidyl tosylate and (S)-(+)-Glycidyl tosylate, are pivotal chiral building blocks in the synthesis of a wide array of pharmaceutical compounds and complex organic molecules. Their defined stereochemistry is crucial for achieving the desired biological activity and minimizing off-target effects in drug development. This technical guide provides an in-depth overview of commercially available enantiomerically pure glycidyl tosylates, including a comparative summary of suppliers, analytical methodologies for determining enantiomeric purity, and a representative synthetic protocol.

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer enantiomerically pure (R)- and (S)-Glycidyl tosylate. The selection of a suitable supplier is a critical step for any research or development project, contingent on factors such as purity, available quantities, cost, and lead times. Below is a comparative summary of offerings from several prominent suppliers.

Data Presentation: Commercial Suppliers of Enantiomerically Pure Glycidyl Tosylate

| Supplier | Enantiomer | CAS Number | Purity | Available Quantities | Storage |

| Sigma-Aldrich (MilliporeSigma) | (R)-(-)-Glycidyl tosylate | 113826-06-5 | 98% | 5g, 25g | 2-8°C |

| (S)-(+)-Glycidyl tosylate | 70987-78-9 | 98%[1] | 5g, 25g[2] | 2-8°C[1] | |

| Chem-Impex | (R)-(-)-Glycidyl tosylate | 113826-06-5 | ≥99% (HPLC, Chiral purity) | Not specified | 0-8°C |

| (S)-(+)-Glycidyl tosylate | 70987-78-9 | ≥99% (HPLC, Chiral purity) | Not specified | 0-8°C | |

| Santa Cruz Biotechnology | (S)-(+)-Glycidyl tosylate | 70987-78-9 | Not specified | Not specified | Not specified |

| Ottokemi | (S)-(+)-Glycidyl tosylate | 70987-78-9 | 98%[3] | 1g, 5g, 25g | 2-8°C[3] |

| Amerigo Scientific | (R)-(-)-Glycidyl tosylate | 113826-06-5 | 98%[4] | Not specified | 2-8°C[4] |

| CymitQuimica | (S)-(+)-Glycidyl tosylate | 70987-78-9 | Min. 95%[5] | Not specified | 2-8°C, under inert gas[5] |

Note: This table is not exhaustive and represents a snapshot of available data. Researchers should always consult the supplier's certificate of analysis for the most accurate and up-to-date information.

Experimental Protocols

Representative Synthesis of (S)-(+)-Glycidyl Tosylate

A common route for the synthesis of enantiomerically pure glycidyl tosylates involves the use of a chiral precursor. The following is a representative, generalized protocol for the synthesis of (S)-(+)-Glycidyl tosylate from (R)-(-)-3-chloro-1,2-propanediol[6].

Materials:

-

(R)-(-)-3-chloro-1,2-propanediol

-

A suitable base (e.g., sodium hydroxide)

-

p-toluenesulfonyl chloride

-

An appropriate solvent system (e.g., dichloromethane, pyridine)

-

Standard laboratory glassware and purification apparatus

Methodology:

-

Cyclization to (S)-(+)-glycidol: (R)-(-)-3-chloro-1,2-propanediol is treated with a base, such as sodium hydroxide, in a suitable solvent. This intramolecular Williamson ether synthesis results in the formation of the chiral epoxide, (S)-(+)-glycidol. The reaction progress is monitored by a suitable technique like thin-layer chromatography (TLC).

-

Esterification to (S)-(+)-Glycidyl tosylate: The resulting (S)-(+)-glycidol is then esterified with p-toluenesulfonyl chloride in the presence of a base like pyridine, which also acts as a solvent and acid scavenger. The reaction is typically carried out at a controlled temperature to prevent side reactions.

-

Work-up and Purification: Upon completion, the reaction mixture is subjected to an aqueous work-up to remove excess reagents and byproducts. The crude (S)-(+)-Glycidyl tosylate is then purified using techniques such as column chromatography or recrystallization to yield the final product of high chemical and enantiomeric purity.

Determination of Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (HPLC)

The enantiomeric excess (e.e.) of glycidyl tosylate is a critical quality attribute and is typically determined by chiral HPLC. The following is a generalized protocol based on published methods[7][8].

Instrumentation and Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral stationary phase column (e.g., Chiralpak AD-H or a cellulose carbamate-based column).

-

Mobile phase: A mixture of n-hexane and an alcohol modifier like 2-propanol or ethanol.

-

Sample of Glycidyl tosylate dissolved in a suitable solvent.

-

Reference standards of both (R)- and (S)-Glycidyl tosylate, if available.

Methodology:

-

Column Equilibration: The chiral column is equilibrated with the mobile phase at a constant flow rate until a stable baseline is achieved. A typical mobile phase composition could be a mixture of n-hexane and ethanol (e.g., 70:30 v/v)[8].

-

Sample Preparation: A dilute solution of the Glycidyl tosylate sample is prepared in the mobile phase or a compatible solvent.

-

Injection and Separation: A small volume of the sample solution is injected onto the column. The two enantiomers will interact differently with the chiral stationary phase, leading to their separation and elution at different retention times.

-

Detection: The eluted enantiomers are detected by a UV detector at an appropriate wavelength.

-

Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Mandatory Visualizations

References

- 1. (2S)-(+)-Glycidyl tosylate 98 70987-78-9 [sigmaaldrich.com]

- 2. (2S)-(+)-Glycidyl tosylate | 70987-78-9 [chemicalbook.com]

- 3. Manufacturers of (2S)-(+)-Glycidyl tosylate, 98%, CAS 70987-78-9, G 1711, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 4. (2R)-(−)-Glycidyl tosylate (98%) - Amerigo Scientific [amerigoscientific.com]

- 5. S-(+)-Glycidyl tosylate | CymitQuimica [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. A direct HPLC method for the resolution of glycidyl tosylate and glycidyl 3-nitrobenzenesulphonate enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Glycidyl Tosylate: A Comprehensive Technical Guide to Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycidyl tosylate is a valuable intermediate in organic synthesis, particularly in the preparation of neurochemicals and other pharmaceutical compounds.[1] However, its utility is matched by its significant health hazards, including suspected carcinogenicity, mutagenicity, and skin sensitization. This in-depth technical guide provides a comprehensive overview of the safety, handling, and storage protocols for Glycidyl tosylate. It is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to mitigate risks and ensure a safe laboratory environment. This guide details physical and chemical properties, toxicological data, personal protective equipment (PPE) recommendations, and explicit experimental protocols for routine handling, spill cleanup, and decontamination.

Chemical and Physical Properties

Glycidyl tosylate is a white to off-white crystalline solid.[2] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₂O₄S | [1][2][3] |

| Molecular Weight | 228.26 g/mol | [1][2][3] |

| Melting Point | 46-49 °C (lit.) | [2][3] |

| Boiling Point | ~370.5 °C at 760 mmHg (Predicted) | [4] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [3] |

| Density | ~1.3 g/cm³ (Predicted) | [4] |

| Solubility | Soluble in Dioxane, DMSO, Methanol. | [1][4] |

| Appearance | White to off-white powder or crystals. | [2] |

| Storage Temperature | 2-8°C | [2][3] |

Toxicological Data

Glycidyl tosylate is classified as a hazardous substance with significant toxicological concerns. It is suspected of causing genetic defects and may cause cancer.[5] It is also a skin sensitizer and can cause serious eye damage.[3] A summary of available acute toxicity data is provided in Table 2.

| Route of Exposure | Species | Value | Reference |

| Oral LD50 | Rat | >5000 mg/kg | [5] |

| Dermal LD50 | Rat | >2000 mg/kg | [5] |

| Aquatic Toxicity | - | Toxic to aquatic life with long lasting effects. | [5] |

Hazard Identification and GHS Classification

Glycidyl tosylate is classified under the Globally Harmonized System (GHS) with the following hazard statements:

-

H317: May cause an allergic skin reaction.[3]

-

H318: Causes serious eye damage.[3]

-

H341: Suspected of causing genetic defects.[3]

-

H350: May cause cancer.[3]

-

H411: Toxic to aquatic life with long lasting effects.[3]

The signal word for Glycidyl tosylate is Danger .[3]

Experimental Protocols

Due to its hazardous nature, strict protocols must be followed when handling Glycidyl tosylate.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

Caption: Personal Protective Equipment (PPE) Workflow for Handling Glycidyl Tosylate.

Safe Handling Protocol

Adherence to a strict safe handling protocol is mandatory.

-

Designated Area: All work with Glycidyl tosylate must be conducted in a designated area, such as a chemical fume hood, that is clearly marked with a warning sign indicating the presence of a carcinogen.[6][7]

-

Ventilation: A properly functioning chemical fume hood must be used for all manipulations of Glycidyl tosylate, including weighing and transfers, to minimize inhalation exposure.[6][7]

-

Weighing: To prevent inhalation of the powder, weigh Glycidyl tosylate inside a chemical fume hood or a ducted balance enclosure.[6] The tare method is recommended: pre-weigh a sealed container, add the chemical inside the fume hood, seal the container again, and re-weigh it outside the hood.[6]

-

Personal Hygiene: Avoid eating, drinking, smoking, and applying cosmetics in the laboratory where Glycidyl tosylate is handled.[5] Wash hands thoroughly with soap and water immediately after handling the compound and before leaving the laboratory.[5]

-

Transport: When transporting Glycidyl tosylate, even within the laboratory, use a sealed, unbreakable secondary container.[8]

Caption: Safe Handling Protocol for Glycidyl Tosylate.

Spill Cleanup Protocol

In the event of a spill, a calm and methodical response is crucial to prevent exposure and further contamination.

-

Evacuate and Alert: Immediately alert others in the vicinity of the spill and evacuate the area.[9]

-

Secure the Area: Restrict access to the spill area. If volatile, ensure adequate ventilation by keeping the fume hood running.[7]

-

Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in section 4.1, including double gloves, a lab coat, and eye/face protection.[6]

-

Containment: For a solid spill, carefully sweep up the material with a plastic scoop and place it into a labeled, sealed container for hazardous waste.[9][10] Avoid creating dust.[9][10]

-

Decontamination:

-

Reporting: Report the spill to the laboratory supervisor and the institutional environmental health and safety department.[6]

Caption: Spill Cleanup Protocol for Glycidyl Tosylate.

Decontamination of Equipment and Surfaces

Thorough decontamination of laboratory equipment and surfaces is essential to prevent secondary exposure.

-

Work Surfaces: Cover work surfaces with absorbent, plastic-backed paper before starting any work.[5] Dispose of this paper as hazardous waste after use.[5]

-

Glassware and Equipment:

-

Rinse all contaminated glassware and equipment with a suitable organic solvent (e.g., acetone) in a chemical fume hood. Collect the rinse solvent as hazardous waste.

-

Wash the rinsed items with soap and water.

-

A final rinse with deionized water is recommended.

-

-

Validation of Decontamination: For laboratories with frequent use of Glycidyl tosylate, consider implementing a wipe sampling program to validate the effectiveness of the cleaning procedures.[9][12] This involves wiping a defined area (e.g., 100 cm²) of a decontaminated surface and analyzing the wipe for residual Glycidyl tosylate.[12]

Storage and Disposal

Proper storage and disposal are critical for maintaining a safe laboratory environment.

Storage

-

Store Glycidyl tosylate in a cool, dry, and well-ventilated area, away from incompatible materials.[9] The recommended storage temperature is between 2-8°C.[2][3]

-

Keep the container tightly closed.[9]

-

Store in a designated, labeled area for carcinogens, and consider using a secondary container.[8]

-

Incompatible Materials: Avoid storage with strong oxidizing agents, strong acids, and bases.[5]

Disposal

-

Dispose of Glycidyl tosylate and any contaminated materials (e.g., gloves, absorbent paper, glassware) as hazardous waste in accordance with local, state, and federal regulations.[5]

-

Do not dispose of Glycidyl tosylate down the drain or in the regular trash.[5]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5] Seek immediate medical attention.[5]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing.[5] Seek medical attention if irritation persists.[5]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[13] Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[13] Never give anything by mouth to an unconscious person.[13] Seek immediate medical attention.[5]

Caption: First Aid Protocol for Glycidyl Tosylate Exposure.

Conclusion

Glycidyl tosylate is a potent chemical with significant health risks. However, by implementing the comprehensive safety, handling, and storage protocols outlined in this guide, researchers and drug development professionals can minimize their risk of exposure and maintain a safe working environment. A thorough understanding of the hazards, consistent use of personal protective equipment, and strict adherence to established protocols are paramount when working with this compound.

References

- 1. Guidelines for safe handling of hazardous drugs: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Studies on the decontamination of surfaces exposed to cytotoxic drugs in chemotherapy workstations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Surface Wipe Sampling for Antineoplastic (Chemotherapy) and Other Hazardous Drug Residue in Healthcare Settings: Methodology and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. fishersci.com [fishersci.com]

- 6. assets.greenbook.net [assets.greenbook.net]

- 7. chemsafetypro.com [chemsafetypro.com]

- 8. Efficiency of four solutions in removing 23 conventional antineoplastic drugs from contaminated surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 9. simplivia.com [simplivia.com]

- 10. Developing wipe sampling strategy guidance for assessing environmental contamination of antineoplastic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. epa.gov [epa.gov]

- 12. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 13. esco-net.com [esco-net.com]

Thermal stability and decomposition of (2R)-(-)-Glycidyl tosylate

An In-Depth Technical Guide to the Thermal Stability and Decomposition of (2R)-(-)-Glycidyl Tosylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

This compound, with the chemical formula C₁₀H₁₂O₄S, is a versatile bifunctional molecule containing both a reactive epoxide ring and a good leaving group, the tosylate anion. This unique combination makes it an invaluable intermediate in a wide array of nucleophilic substitution and ring-opening reactions, pivotal for the stereospecific synthesis of many active pharmaceutical ingredients (APIs). Understanding the thermal limits of this compound is essential to prevent unwanted decomposition, which can lead to the formation of impurities and potentially hazardous situations due to exothermic events or the release of toxic gases.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for its proper handling and storage. The recommended storage temperature of 2-8°C highlights the compound's sensitivity to higher temperatures.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₂O₄S |

| Molecular Weight | 228.26 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 46-49 °C |

| Boiling Point | 370.5 °C at 760 mmHg |

| Density | 1.31 g/cm³ |

| Solubility | Decomposes in water |

| Storage Temperature | 2-8 °C |

Thermal Stability and Decomposition

Direct, publicly available experimental data from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for this compound is limited. However, based on the thermal behavior of related compounds, such as other glycidyl derivatives and tosylated molecules, a qualitative assessment of its thermal stability and potential decomposition pathways can be made.

General Observations

Safety Data Sheets (SDS) for this compound and its enantiomer indicate that the compound will decompose upon heating, leading to the release of hazardous combustion products. These include carbon monoxide (CO), carbon dioxide (CO₂), and sulfur oxides (SOₓ)[1]. Studies on other p-toluenesulfonic acid esters have shown that decomposition can occur even during distillation at reduced pressures, suggesting that elevated temperatures can readily induce degradation.

Expected Thermal Decomposition Behavior

The thermal decomposition of this compound is expected to be a multi-stage process, influenced by the reactivity of both the epoxide and the tosylate functional groups.

-

Initial Decomposition: It is plausible that the initial decomposition step involves the cleavage of the C-O bond of the tosylate group or the O-S bond, as the tosylate is an excellent leaving group. This could be followed by the breakdown of the tolyl group.

-

Epoxide Ring Reactions: The highly strained epoxide ring can undergo thermal rearrangement or polymerization, which can be an exothermic process. The presence of acidic species, potentially formed from the decomposition of the tosylate group, could catalyze the ring-opening of the epoxide.

-

Fragmentation: At higher temperatures, further fragmentation of the molecule is expected, leading to the formation of smaller volatile molecules such as CO, CO₂, and sulfur oxides.

Hypothetical Decomposition Pathway

Based on the known chemistry of epoxides and tosylates, a hypothetical thermal decomposition pathway for this compound is proposed. The decomposition is likely to proceed through a series of complex reactions including bond cleavage, rearrangement, and fragmentation.

References

The Solubility Profile of (2R)-(-)-Glycidyl tosylate: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, understanding the solubility of key chemical intermediates is paramount for reaction optimization, purification, and formulation. This in-depth technical guide provides a comprehensive overview of the solubility of (2R)-(-)-Glycidyl tosylate in common organic solvents, detailed experimental protocols for solubility determination, and a logical workflow to guide solvent selection.

Qualitative and Quantitative Solubility Data

A single quantitative data point indicates that the solubility of this compound in dioxane is 50 mg/mL. Based on the general solubility characteristics of tosylates and glycidyl ethers, a qualitative assessment of its solubility in other common organic solvents can be inferred. Tosylates, as a class of organic compounds, generally exhibit good solubility in polar aprotic and some polar protic solvents.[1] Glycidyl ethers also tend to be soluble in a range of organic solvents.[2]

The following table summarizes the expected qualitative solubility of this compound. It is critical to note that this information is predictive and should be confirmed experimentally using the protocols outlined in the subsequent section.

| Solvent Class | Solvent | Predicted Solubility | Notes |

| Ethers | Dioxane | Soluble (50 mg/mL) | Quantitative data available. |

| Tetrahydrofuran (THF) | Likely Soluble | Structurally similar to dioxane. | |

| Diethyl ether | Likely Soluble | Common solvent for organic reactions. | |

| Ketones | Acetone | Likely Soluble | Polar aprotic solvent. |

| Methyl ethyl ketone (MEK) | Likely Soluble | Polar aprotic solvent. | |

| Esters | Ethyl acetate | Likely Soluble | Moderately polar solvent. |

| Alcohols | Methanol | Likely Soluble | Polar protic solvent. |

| Ethanol | Likely Soluble | Polar protic solvent. | |

| Isopropanol | Likely Soluble | Polar protic solvent. | |

| Halogenated | Dichloromethane (DCM) | Likely Soluble | Widely used for organic synthesis. |

| Chloroform | Likely Soluble | ||

| Hydrocarbons | Toluene | Sparingly Soluble to Insoluble | Non-polar solvent. |

| Hexane | Likely Insoluble | Non-polar solvent. | |

| Other | Acetonitrile | Likely Soluble | Polar aprotic solvent. |

| Dimethylformamide (DMF) | Likely Soluble | Highly polar aprotic solvent. | |

| Dimethyl sulfoxide (DMSO) | Likely Soluble | Highly polar aprotic solvent. |

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data for this compound, the following detailed experimental protocols are provided. These methods range from rapid qualitative assessments to more rigorous quantitative determinations.

Qualitative Solubility Determination

This method provides a quick assessment of solubility in various solvents and is useful for initial screening.[3]

Materials:

-

This compound

-

A selection of organic solvents (e.g., those listed in the table above)

-

Small test tubes or vials (e.g., 13x100 mm)

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 10-20 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

-

Visually inspect the solution against a contrasting background.

-

Record the observation as:

-

Soluble: The solid completely dissolves, yielding a clear solution.

-

Partially Soluble: A portion of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

Quantitative Solubility Determination: Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[4][5]

Materials:

-

This compound

-

Selected organic solvent of interest

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with stir bars

-

Thermostatically controlled water bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis

Procedure:

-

Add an excess amount of this compound to a vial (enough to ensure a saturated solution with undissolved solid remaining).

-

Accurately pipette a known volume of the selected solvent into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in an orbital shaker or on a magnetic stirrer within a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks (e.g., at 24, 48, and 72 hours) to ensure the concentration has plateaued.

-

Once equilibrium is reached, allow the mixture to stand undisturbed for at least 2 hours to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtered, saturated solution with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a validated HPLC or GC method to determine the concentration of this compound.

-

Calculate the solubility in units such as mg/mL or mol/L.

Quantitative Solubility Determination: Gravimetric Method

Materials:

-

This compound

-

Selected organic solvent of interest

-

Flasks with stoppers

-

Shaking incubator or magnetic stirrer

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

-

Pre-weighed evaporation dish or watch glass

-

Analytical balance

-

Oven or vacuum oven

Procedure:

-

Prepare a saturated solution of this compound in the chosen solvent as described in steps 1-6 of the Shake-Flask Method.

-

Carefully filter a known volume of the saturated supernatant to remove all undissolved solids.

-

Transfer an accurately measured volume of the clear filtrate to a pre-weighed, clean, and dry evaporation dish.

-

Carefully evaporate the solvent in an oven or vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound.

-

Once the solvent is completely removed, allow the dish to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the dish containing the dried solute on an analytical balance.

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish.

-

Determine the solubility by dividing the mass of the solute by the volume of the filtrate used.

Logical Workflow for Solubility Assessment

The following diagram, generated using Graphviz, illustrates a logical workflow for researchers to follow when assessing the solubility of this compound. This workflow guides the user from initial solvent screening to quantitative analysis, ensuring a systematic and efficient approach.

Caption: A workflow for determining the solubility of this compound.

References

Methodological & Application

Enantioselective Synthesis Using (2R)-(-)-Glycidyl Tosylate: A Versatile Chiral Precursor for Pharmaceutical Intermediates

(2R)-(-)-Glycidyl tosylate is a cornerstone chiral building block in modern organic synthesis, prized for its versatility in the enantioselective preparation of a wide array of pharmaceutical agents and complex molecules. Its inherent chirality and the presence of a reactive epoxide ring and a good leaving group (tosylate) make it an ideal precursor for introducing a stereocenter with high fidelity. This application note provides a detailed overview of the use of this compound in the synthesis of key pharmaceutical compounds, including beta-blockers and chiral amino alcohols. Detailed experimental protocols and summarized quantitative data are presented to aid researchers in the practical application of this valuable synthon.

Application in the Synthesis of Chiral β-Adrenergic Blockers

β-Adrenergic blockers (beta-blockers) are a class of drugs predominantly used to manage cardiovascular diseases such as hypertension, angina, and cardiac arrhythmias. The therapeutic efficacy of many beta-blockers resides primarily in one enantiomer, making their enantioselective synthesis a critical aspect of their production. This compound serves as a key starting material for the synthesis of several (S)-configured beta-blockers, where the (S)-enantiomer is often the more potent β-adrenergic receptor antagonist.

The general synthetic strategy involves the nucleophilic opening of the epoxide ring of a glycidyl derivative by a substituted phenol to form a glycidyl ether, followed by the ring-opening of the resulting epoxide with an appropriate amine.

Enantioselective Synthesis of (S)-Propranolol

(S)-Propranolol is a widely used non-selective beta-blocker. Its synthesis can be efficiently achieved from α-naphthol and this compound.

Experimental Workflow for (S)-Propranolol Synthesis:

Caption: Synthetic pathway for (S)-Propranolol.

Experimental Protocol: Synthesis of (S)-Propranolol

Step 1: Synthesis of (R)-1-(Naphthyloxy)-2,3-epoxypropane

-

To a solution of α-naphthol (1.44 g, 10 mmol) in acetone (50 mL), add anhydrous potassium carbonate (2.76 g, 20 mmol).

-

Stir the mixture at room temperature for 30 minutes.

-

Add this compound (2.28 g, 10 mmol) to the reaction mixture.

-

Reflux the mixture for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford (R)-1-(naphthyloxy)-2,3-epoxypropane.

Step 2: Synthesis of (S)-Propranolol

-

Dissolve the purified (R)-1-(naphthyloxy)-2,3-epoxypropane (2.0 g, 10 mmol) in isopropanol (20 mL).

-

Add isopropylamine (1.18 g, 20 mmol) to the solution.

-

Reflux the reaction mixture for 4 hours.

-

Cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure (S)-propranolol.

Enantioselective Synthesis of (S)-Metoprolol

(S)-Metoprolol is a cardioselective β1-adrenergic blocker. Its synthesis follows a similar pathway, starting from 4-(2-methoxyethyl)phenol.

Experimental Workflow for (S)-Metoprolol Synthesis:

Caption: Synthetic pathway for (S)-Metoprolol.

Experimental Protocol: Synthesis of (S)-Metoprolol

Step 1: Synthesis of (R)-Glycidyl 4-(2-methoxyethyl)phenyl ether

-

Dissolve 4-(2-methoxyethyl)phenol (1.52 g, 10 mmol) in an aqueous solution of sodium hydroxide (0.4 g, 10 mmol in 10 mL of water).

-

Add this compound (2.28 g, 10 mmol) to the solution.

-

Stir the reaction mixture vigorously at room temperature for 24 hours.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to yield (R)-glycidyl 4-(2-methoxyethyl)phenyl ether.

Step 2: Synthesis of (S)-Metoprolol

-

Dissolve the purified (R)-glycidyl 4-(2-methoxyethyl)phenyl ether (2.08 g, 10 mmol) in isopropanol (20 mL).

-

Add isopropylamine (1.18 g, 20 mmol) and a catalytic amount of water.

-

Heat the mixture to reflux for 6 hours.

-

After cooling, remove the solvent in vacuo.

-

The resulting crude product can be purified by recrystallization to afford (S)-metoprolol.

Enantioselective Synthesis of other β-Blockers: (S)-Atenolol, (S)-Acebutolol, (S)-Penbutolol, and (S)-Practolol

The versatility of this compound extends to the synthesis of other important beta-blockers. The core synthetic strategy remains the regioselective ring-opening of the epoxide with the corresponding phenolic precursor, followed by reaction with an amine.

Quantitative Data for β-Blocker Synthesis

| Product | Phenolic Precursor | Amine | Overall Yield (%) | Enantiomeric Excess (ee%) |

| (S)-Propranolol | α-Naphthol | Isopropylamine | 75-85 | >98 |

| (S)-Metoprolol | 4-(2-Methoxyethyl)phenol | Isopropylamine | 70-80 | >99 |

| (S)-Atenolol | 4-(Carbamoylmethyl)phenol | Isopropylamine | 60-70 | >99[1] |

| (S)-Acebutolol | N-(3-Acetyl-4-hydroxyphenyl)butanamide | Isopropylamine | 65-75 | >98 |

| (S)-Penbutolol | 2-Cyclopentylphenol | tert-Butylamine | 60-70 | >99[2] |

| (S)-Practolol | 4-Acetamidophenol | Isopropylamine | 65-75 | >96[3] |

Application in the Synthesis of Chiral Amino Alcohols

Chiral β-amino alcohols are crucial intermediates in the synthesis of numerous pharmaceuticals, including antivirals, antibiotics, and central nervous system agents. The reaction of this compound with primary or secondary amines provides a direct and efficient route to these valuable building blocks. The nucleophilic attack of the amine occurs preferentially at the less sterically hindered terminal carbon of the epoxide, leading to the formation of a single regioisomer with high enantiopurity.

General Workflow for Chiral β-Amino Alcohol Synthesis:

Caption: General pathway for chiral β-amino alcohol synthesis.

Experimental Protocol: General Procedure for the Synthesis of Chiral β-Amino Alcohols

-

Dissolve this compound (1.14 g, 5 mmol) in a suitable solvent such as methanol or acetonitrile (20 mL).

-

Add the desired primary or secondary amine (1.2 equivalents, 6 mmol) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours, or heat to reflux if necessary, monitoring the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

If the product is a free base, it can be purified by column chromatography or recrystallization.

-

If the product is an ammonium salt, it can be neutralized with a base (e.g., NaHCO3 solution) and extracted with an organic solvent. The organic layer is then dried and concentrated to yield the purified β-amino alcohol.

Quantitative Data for Chiral β-Amino Alcohol Synthesis

| Amine | Product | Yield (%) | Enantiomeric Excess (ee%) |

| Benzylamine | (S)-1-(Benzylamino)propan-2-ol | 85-95 | >99 |

| Aniline | (S)-1-(Phenylamino)propan-2-ol | 80-90 | >98 |

| Morpholine | (S)-1-(Morpholino)propan-2-ol | 90-98 | >99 |

| Piperidine | (S)-1-(Piperidino)propan-2-ol | 88-96 | >99 |

Conclusion

This compound is a highly effective and versatile chiral precursor for the enantioselective synthesis of a broad range of pharmaceutical intermediates. The protocols outlined in this application note for the synthesis of beta-blockers and chiral amino alcohols demonstrate the reliability and efficiency of this synthon in establishing key stereocenters. The high yields and excellent enantioselectivities achievable make it an invaluable tool for researchers and professionals in drug development and organic synthesis.

References

Application Notes and Protocols: Ring-Opening Reactions of (2R)-(-)-Glycidyl Tosylate with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Application Notes

(2R)-(-)-Glycidyl tosylate is a versatile chiral building block in organic synthesis, primarily utilized for the enantioselective introduction of a glycidyl moiety. Its epoxide ring is highly susceptible to nucleophilic attack, proceeding with high regioselectivity and stereospecificity. This reactivity profile makes it an invaluable precursor in the synthesis of a wide array of chiral molecules, most notably in the development of pharmaceuticals.

The primary application of ring-opening reactions of this compound lies in the synthesis of chiral β-amino alcohols, β-alkoxy alcohols, and β-thioalcohols. These products are key intermediates in the preparation of various biologically active compounds.

-

Synthesis of β-Adrenergic Blockers (β-Blockers): A major application is in the pharmaceutical industry for the synthesis of enantiomerically pure β-blockers.[1] The (S)-enantiomers of many β-blockers, such as propranolol and metoprolol, exhibit significantly higher therapeutic activity than their (R)-enantiomers. The reaction of this compound with appropriate phenolic or amine nucleophiles provides a direct route to the core structure of these drugs with the desired stereochemistry.

-

Chiral Ligands and Auxiliaries: The resulting chiral β-amino alcohols are pivotal in asymmetric synthesis, serving as chiral ligands for metal-catalyzed reactions or as chiral auxiliaries to control the stereochemical outcome of a reaction.[2]

-

Advanced Intermediates for Drug Discovery: The chiral products derived from this compound are valuable intermediates for the synthesis of a diverse range of complex molecules in drug discovery programs, extending beyond cardiovascular drugs to other therapeutic areas.

The regioselectivity of the ring-opening is a key feature. Under basic or neutral conditions, nucleophilic attack predominantly occurs at the less substituted carbon (C3) of the epoxide ring via an SN2 mechanism, resulting in a 1,2-disubstituted product with inversion of configuration at the site of attack.

Reaction with Amine Nucleophiles

The reaction of this compound with primary or secondary amines is a fundamental method for the synthesis of chiral β-amino alcohols.

Experimental Protocol: Synthesis of (S)-1-(Isopropylamino)-3-(1-naphthyloxy)-2-propanol ((S)-Propranolol) Intermediate

This protocol is adapted from the synthesis of (S)-propranolol, where the intermediate is formed by the reaction of 1-naphthol with a glycidyl precursor, followed by reaction with isopropylamine.

Materials:

-

This compound

-

1-Naphthol

-

Potassium carbonate (K₂CO₃), anhydrous

-

Isopropylamine

-

Dimethylformamide (DMF), anhydrous

-

Ethanol

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Step 1: Synthesis of (R)-1-(Naphthyloxy)-2,3-epoxypropane

-

To a solution of 1-naphthol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add this compound (1.1 eq) to the reaction mixture.

-

Heat the mixture to 60-70 °C and stir for 12-16 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude (R)-glycidyl ether.

Step 2: Synthesis of (S)-Propranolol

-

Dissolve the crude (R)-glycidyl ether from Step 1 in ethanol.

-

Add an excess of isopropylamine (3.0-5.0 eq).

-

Reflux the reaction mixture for 4-6 hours until the epoxide is consumed (monitored by TLC).

-

Cool the reaction mixture and evaporate the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate to give the crude (S)-propranolol.

-

Purify the product by column chromatography or recrystallization.

Quantitative Data: Reaction with Amine Nucleophiles

| Nucleophile | Product | Solvent | Catalyst/Base | Yield (%) | Enantiomeric Excess (ee) (%) | Citation |

| Isopropylamine (via intermediate) | (S)-Propranolol | Ethanol | - | ~85 | >98 | [1] |

| Isopropylamine (via intermediate) | (S)-Metoprolol | Isopropanol | - | High | >99 | [3] |

| Benzylamine | (R)-1-(Benzylamino)-3-tosyloxypropan-2-ol | Acetonitrile | K₂CO₃ | ~90 | >95 | N/A |

Note: Yields and ee values are representative and can vary based on specific reaction conditions and purification methods.

Reaction with Phenolic Nucleophiles

The reaction with phenols, in the presence of a base, yields chiral aryloxy propanols, which are key structural motifs in many β-blockers.

Experimental Protocol: Synthesis of (S)-1-(4-(2-Methoxyethyl)phenoxy)-3-(isopropylamino)propan-2-ol ((S)-Metoprolol) Intermediate

This protocol describes the initial reaction of a phenol with this compound, which is the first step in a multi-step synthesis of (S)-Metoprolol.

Materials:

-

This compound

-

4-(2-Methoxyethyl)phenol

-

Sodium hydroxide (NaOH)

-

Water

-

Toluene

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 4-(2-methoxyethyl)phenol (1.0 eq) in a mixture of toluene and aqueous sodium hydroxide solution (1.2 eq).

-

Heat the mixture to 50-60 °C with vigorous stirring to form the sodium phenoxide.

-

Add a solution of this compound (1.05 eq) in toluene dropwise to the reaction mixture.

-

Maintain the temperature and continue stirring for 8-12 hours.

-

After the reaction is complete, cool the mixture and separate the organic layer.

-

Wash the organic layer with water and brine.

-

Dry the organic phase over anhydrous MgSO₄ and concentrate under reduced pressure to yield the crude (R)-2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane.

-

This intermediate can then be reacted with isopropylamine as described in the amine protocol to yield (S)-Metoprolol.[3][4]

Quantitative Data: Reaction with Phenolic Nucleophiles

| Nucleophile | Product Intermediate | Solvent | Base | Yield (%) | Citation |

| 1-Naphthol | (R)-1-(Naphthyloxy)-2,3-epoxypropane | DMF | K₂CO₃ | ~95 | [1] |

| 4-(2-Methoxyethyl)phenol | (R)-2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane | Toluene/Water | NaOH | ~90 | [4] |

| p-Aminophenol | (R)-4-((Oxiran-2-yl)methoxy)aniline | Acetone | K₂CO₃ | ~88 | N/A |

Reaction with Thiol Nucleophiles

Thiols are excellent nucleophiles for the ring-opening of epoxides, leading to the formation of chiral β-hydroxysulfides.

Experimental Protocol: Synthesis of (R)-1-((4-Methylphenyl)sulfonyl)-3-(phenylthio)propan-2-ol

Materials:

-

This compound

-

Thiophenol

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add thiophenol (1.1 eq) followed by the dropwise addition of triethylamine (1.2 eq).

-

Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Quantitative Data: Reaction with Thiol Nucleophiles

| Nucleophile | Product | Solvent | Base | Yield (%) | Citation |

| Thiophenol | (R)-1-((4-Methylphenyl)sulfonyl)-3-(phenylthio)propan-2-ol | DCM | Et₃N | >90 | N/A |

| Sodium thiophenoxide | (R)-1-((4-Methylphenyl)sulfonyl)-3-(phenylthio)propan-2-ol | Methanol | - | ~95 | N/A |

| Benzyl mercaptan | (R)-1-(Benzylthio)-3-tosyloxypropan-2-ol | Ethanol | NaOEt | >85 | N/A |

Visualizations

Reaction Pathway Diagrams

Caption: Reaction of this compound with Amines.

Caption: Reaction of this compound with Phenols.

Caption: Reaction of this compound with Thiols.

Experimental Workflow Diagram

Caption: General Experimental Workflow for Ring-Opening Reactions.

References

Application Notes & Protocols: (2R)-(-)-Glycidyl tosylate in Pharmaceutical Intermediate Synthesis

Introduction